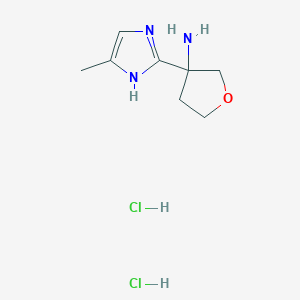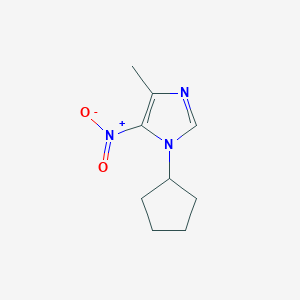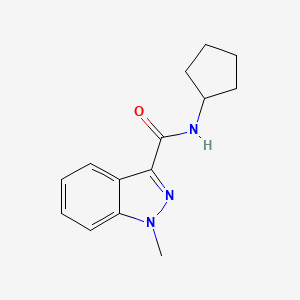
N-Cyclopentyl-1-methylindazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-1-methylindazole-3-carboxamide, also known as CPI or AKB-48, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the cannabinoid receptors that has been extensively studied for its potential medical and scientific applications.
Mechanism Of Action
N-Cyclopentyl-1-methylindazole-3-carboxamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates it, leading to various downstream effects such as the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical And Physiological Effects
N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which are mediated by its activation of the CB1 receptor. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to have neuroprotective effects, particularly in the context of ischemic injury and oxidative stress. It has also been shown to modulate the release of various neurotransmitters, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
N-Cyclopentyl-1-methylindazole-3-carboxamide has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system and the cannabinoid receptors. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. However, N-Cyclopentyl-1-methylindazole-3-carboxamide also has several limitations. It is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids. Additionally, its potency and selectivity may vary depending on the experimental conditions.
Future Directions
There are several future directions for the study of N-Cyclopentyl-1-methylindazole-3-carboxamide. One potential direction is the development of more selective and potent agonists of the cannabinoid receptors, which may have improved therapeutic efficacy and reduced side effects. Additionally, the study of the endocannabinoid system and the cannabinoid receptors is an area of active research, and further studies are needed to fully understand the mechanisms of action of N-Cyclopentyl-1-methylindazole-3-carboxamide and other cannabinoids. Finally, the potential therapeutic applications of N-Cyclopentyl-1-methylindazole-3-carboxamide and other cannabinoids should be further explored in preclinical and clinical studies.
Synthesis Methods
N-Cyclopentyl-1-methylindazole-3-carboxamide can be synthesized using various methods, including the reaction of 1-methylindazole-3-carboxylic acid with cyclopentyl magnesium bromide, followed by the reaction with oxalyl chloride and then N,N-dimethylformamide dimethyl acetal. Another method involves the reaction of 1-methylindazole-3-carboxylic acid with cyclopentanone in the presence of trifluoroacetic acid and then the reaction with oxalyl chloride and N,N-dimethylformamide dimethyl acetal.
Scientific Research Applications
N-Cyclopentyl-1-methylindazole-3-carboxamide has been extensively studied for its potential medical and scientific applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been studied for its potential use as a tool in neuroscience research, particularly in the study of the endocannabinoid system and the cannabinoid receptors.
properties
IUPAC Name |
N-cyclopentyl-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17-12-9-5-4-8-11(12)13(16-17)14(18)15-10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCHXQZXNUPVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-methyl-1H-indazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2636686.png)
![1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2636687.png)
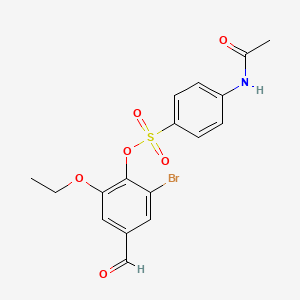
![N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide](/img/structure/B2636689.png)
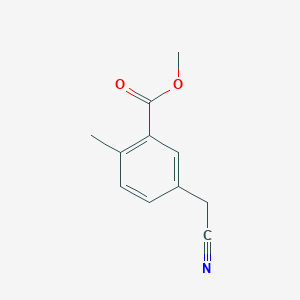

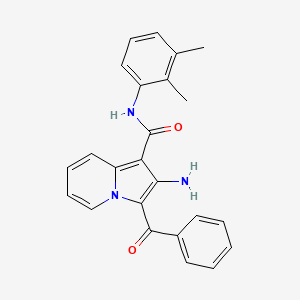
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2636697.png)
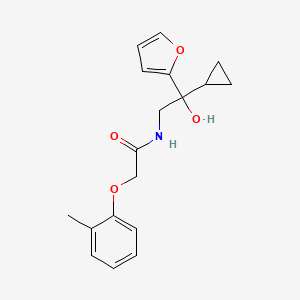

![[4-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2636702.png)

